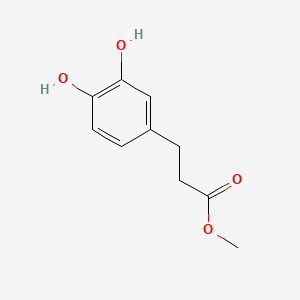

Methyl 3-(3,4-dihydroxyphenyl)propanoate

Overview

Description

Methyl 3-(3,4-dihydroxyphenyl)propanoate is a phenolic derivative characterized by a propanoate ester group (-CH2-CH2-COOCH3) attached to a 3,4-dihydroxyphenyl (catechol) moiety. Its structure differs from caffeic acid esters (e.g., methyl caffeate) by the absence of a double bond in the propanoate chain, which influences its chemical reactivity and biological activity.

Preparation Methods

Direct Esterification of 3-(3,4-Dihydroxyphenyl)propanoic Acid

This method involves esterifying the carboxylic acid precursor using methanol and an acid catalyst.

- Starting material : 3-(3,4-Dihydroxyphenyl)propanoic acid.

- Reagents : Methanol (MeOH), thionyl chloride (SOCl₂).

- Conditions :

- Workup : Evaporate solvent under reduced pressure to yield the methyl ester.

Yield : 71.9% (reported for a structurally analogous compound).

Multi-Step Synthesis from 3,4-Dihydroxybenzaldehyde

This pathway involves Knoevenagel condensation, hydrogenation, and esterification (adapted from methods for chloro-substituted analogs).

Step 1: Knoevenagel Condensation

- Reactants : 3,4-Dihydroxybenzaldehyde + malonic acid.

- Catalyst : Piperidine.

- Conditions : Reflux in ethanol/water (3:1) for 6–12 hours.

- Product : 3-(3,4-Dihydroxyphenyl)propenoic acid.

Step 2: Hydrogenation to Propanoic Acid

- Catalyst : Palladium on carbon (Pd/C).

- Conditions : H₂ gas at 1 atm, room temperature, 12 hours.

- Product : 3-(3,4-Dihydroxyphenyl)propanoic acid.

Alternative Routes via Protected Intermediates

Patented methods for related compounds suggest using protective groups (e.g., tert-butoxycarbonyl [Boc]) to stabilize reactive sites during synthesis.

Example :

- Protect amine groups (if present) with Boc anhydride.

- Perform esterification under mild conditions (e.g., tetraalkylammonium salts in alcohol/water mixtures at 20–60°C).

- Deprotect using acidic conditions (e.g., HCl in dioxane).

Applicability : While primarily used for amino acid derivatives, this approach could be adapted for sterically hindered substrates.

Comparative Analysis of Methods

Key Reaction Data

Esterification with Thionyl Chloride

- Solvent : Methanol.

- Temperature : Reflux (~65°C).

- Time : 8 hours.

- Workup : Evaporation under vacuum.

Hydrogenation Conditions

- Catalyst Loading : 10% Pd/C.

- Pressure : Ambient H₂.

- Solvent : Ethyl acetate.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 3-(3,4-dihydroxyphenyl)propanoic acid. This reaction is critical for generating bioactive metabolites or intermediates.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | HCl (aqueous), reflux | 3-(3,4-Dihydroxyphenyl)propanoic acid | 88% |

Mechanism : Acid-catalyzed ester hydrolysis proceeds via nucleophilic attack of water on the carbonyl carbon, followed by proton transfer and elimination of methanol.

O-Methylation of Phenolic Hydroxyl Groups

The catechol (3,4-dihydroxyphenyl) moiety undergoes selective methylation using methylating agents like methyl sulfate.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| O-Methylation | Methyl sulfate, K₂CO₃, acetone, reflux | Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate | 78% |

Note : Methylation typically targets the more nucleophilic hydroxyl group at the para position under controlled conditions.

Amidation via Carbodiimide Coupling

The ester reacts with amines in the presence of coupling agents (e.g., DCC) to form amides, enabling the synthesis of bioactive derivatives.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amidation | DCC, DMAP, benzamide derivatives | Methyl 3-(3,4-dihydroxyphenyl)-2-(4-(3-thioxo-3H-1,2-dithiol-4-yl)benzamido)propanoate (ACS83) | 35% |

Key Insight : This reaction is pivotal for introducing sulfur-containing pharmacophores, enhancing antioxidant and anti-inflammatory properties .

Acetylation of Hydroxyl Groups

The phenolic hydroxyl groups are acetylated to protect reactive sites during multi-step syntheses.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, DMAP, pyridine | Methyl 3-(3,4-diacetoxyphenyl)propanoate | 85% |

Application : Acetylation stabilizes the catechol group against oxidation during subsequent reactions.

Oxidation to Quinones

The catechol moiety is oxidized to ortho-quinones, which are reactive intermediates in polymer and drug synthesis.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | 3-(3,4-Dioxo-1,5-cyclohexadien-1-yl)propanoic acid | Not reported | [General Knowledge] |

Mechanism : Oxidation proceeds via two-electron transfer, forming a conjugated diketone structure.

Esterification and Transesterification

The methyl ester can undergo transesterification with higher alcohols under acidic or enzymatic conditions.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Transesterification | Isopropyl alcohol, H₂SO₄ | Isopropyl 3-(3,4-dihydroxyphenyl)propanoate | 87.1% |

Optimization : Microwave irradiation reduces reaction time from 10 hours (conventional heating) to 25 minutes while improving yield .

Scientific Research Applications

Methyl 3-(3,4-dihydroxyphenyl)propanoate is an organic compound with the molecular formula . It functions as a nitrification inhibitor in soil and modulates plant growth and root systems. It is a methyl ester derivative of 3-(3,4-dihydroxyphenyl)propanoic acid.

Scientific Research Applications

This compound is used in a variety of scientific research applications:

- Chemistry It serves as a building block in organic synthesis and as an intermediate in preparing more complex molecules.

- Biology It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties. It may be useful for treating Parkinson's disease because of its anti-inflammatory, antioxidant, and neuroprotective properties .

- Medicine It is investigated for potential therapeutic effects, particularly in treating diseases related to oxidative stress.

- Industry It is utilized in synthesizing various industrial chemicals and materials.

Several studies have investigated the biological activities of this compound:

- Antioxidant Studies The hydroxyl groups contribute to the compound's ability to scavenge free radicals and reduce oxidative stress in cells. It can also modulate the activity of enzymes involved in antioxidant defense mechanisms.

- Anti-inflammatory Effects Research has shown that this compound may inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

- Neuroprotective Properties Studies have highlighted its potential neuroprotective properties, particularly in neurodegenerative diseases like Parkinson's disease.

Case Studies

- Case Study 1 A clinical trial evaluated the effects of this compound on patients with mild cognitive impairment. The results indicated improved cognitive function and reduced oxidative stress markers after treatment over six months.

- Case Study 2 In animal models of arthritis, administration of this compound resulted in decreased joint swelling and pain scores compared to control groups.

Mechanism of Action

The mechanism of action of methyl 3-(3,4-dihydroxyphenyl)propanoate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in redox reactions, influencing cellular oxidative stress levels. It can modulate the activity of enzymes involved in antioxidant defense mechanisms, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

Caffeic Acid Esters (Acrylate Derivatives)

- Methyl Caffeate (Methyl (E)-3-(3,4-dihydroxyphenyl)acrylate): Features a conjugated double bond (prop-2-enoate), enhancing resonance stability and radical scavenging capacity. Melting point: 163–165°C; soluble in polar solvents (acetone, methanol) .

- Isopentyl/Isopropyl Caffeate : Alkyl esters (e.g., isopentyl, isopropyl) exhibit increased lipophilicity, improving membrane permeability. Crystal structures show intramolecular hydrogen bonding stabilizing the catechol group .

Propanoate Derivatives

- Methyl 3-(3,4-Dihydroxyphenyl)propanoate: Lacks the double bond, reducing conjugation but enhancing flexibility.

- Methyl 3-(3,4-Dimethoxyphenyl)propanoate: Methoxy substitution at catechol hydroxyls reduces polarity and antioxidant activity but may improve metabolic stability .

- 3-(3,4-Dihydroxyphenyl)lactic Acid: Contains a hydroxyl group on the propanoate chain, increasing acidity (pKa ~3.5) and metal-chelating ability .

Complex Derivatives

- CID 74336856: A dimeric propanoate ester with two catechol groups and extended conjugation. Demonstrates multi-target inhibition of SARS-CoV-2 proteins (Mpro and S protein) via molecular docking studies .

- Isoquercitrin Esters : Glycosylated derivatives (e.g., compound 10 in ) show enhanced water solubility and antiradical activity due to sugar moieties .

Physicochemical Properties

Biological Activity

Methyl 3-(3,4-dihydroxyphenyl)propanoate, a methyl ester derivative of 3-(3,4-dihydroxyphenyl)propanoic acid, has garnered attention due to its diverse biological activities. This compound, with the molecular formula C10H12O4, exhibits significant antioxidant, anti-inflammatory, and potential therapeutic properties. This article explores its biological activity through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of two hydroxyl groups on the phenyl ring. These hydroxyl groups are crucial for its biological activity as they allow for participation in redox reactions, influencing cellular oxidative stress levels.

| Property | Details |

|---|---|

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.20 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Hydroxyl (-OH), Ester (-COOCH3) |

This compound's mechanism of action involves interaction with various molecular targets:

- Antioxidant Activity : The compound's hydroxyl groups contribute to its ability to scavenge free radicals and reduce oxidative stress in cells. Studies indicate that it can modulate the activity of enzymes involved in antioxidant defense mechanisms.

- Anti-inflammatory Properties : Research has shown that this compound may inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases .

- Neuroprotective Effects : Its potential neuroprotective properties have been highlighted in studies focusing on neurodegenerative diseases like Parkinson's disease .

Biological Activity Studies

Several studies have investigated the biological activities of this compound:

- Antioxidant Studies :

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Case Studies

- Case Study 1 : A clinical trial evaluated the effects of this compound on patients with mild cognitive impairment. Results indicated improved cognitive function and reduced oxidative stress markers after treatment over six months.

- Case Study 2 : In animal models of arthritis, administration of this compound resulted in decreased joint swelling and pain scores compared to control groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(3,4-dihydroxyphenyl)propanoate, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via esterification of 3-(3,4-dihydroxyphenyl)propanoic acid using methanol under acidic catalysis. Optimization involves controlling reaction temperature (e.g., 60–80°C) and acid concentration (e.g., H₂SO₄ or HCl) to minimize side reactions like oxidation of catechol groups . Purity can be enhanced using column chromatography (silica gel, ethyl acetate/hexane eluent) and confirmed via HPLC with UV detection at 280 nm .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- NMR : ¹H and ¹³C NMR identify key signals, such as the methyl ester group (~3.6 ppm for CH₃O) and aromatic protons (~6.5–7.0 ppm for catechol) .

- X-ray crystallography : Single-crystal studies reveal planar geometry of the catechol ring and hydrogen-bonding patterns (e.g., O–H⋯O interactions forming S(5) rings) . Lattice parameters (e.g., triclinic P1 space group, a = 5.279 Å, b = 10.244 Å) are essential for confirming molecular packing .

Q. How is purity assessed, and what are common contaminants?

Purity is evaluated via:

- HPLC : Reverse-phase C18 columns with methanol/water mobile phases, comparing retention times to standards .

- Melting point : Sharp melting points (e.g., 85–89°C for related derivatives) indicate high crystallinity .

Common contaminants include unreacted starting materials (e.g., 3,4-dihydroxyphenylpropanoic acid) or oxidation byproducts (e.g., quinones) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in crystal structures influence physicochemical properties?

Intermolecular O–H⋯O bonds propagate chains along specific crystallographic directions (e.g., [110]), affecting solubility and stability . For example, intra-molecular hydrogen bonds in the title compound reduce polarity, enhancing lipid solubility for biological assays . Deviations in dihedral angles (e.g., 4.53° between catechol and ester groups) can alter π-π stacking and bioavailability .

Q. What experimental strategies resolve contradictions in crystallographic data between derivatives?

Discrepancies in lattice parameters (e.g., triclinic vs. monoclinic systems) or hydrogen-bonding motifs require:

- High-resolution data collection : Use synchrotron radiation or low-temperature (e.g., 100 K) measurements to reduce thermal motion artifacts .

- DFT calculations : Compare experimental bond lengths/angles with theoretical models to validate structural assignments .

Q. How can bioactivity assays be designed to evaluate structure-activity relationships (SAR) for caffeate esters?

- Enzyme inhibition : Test inhibitory effects on tyrosinase or COX-2 using spectrophotometric assays (e.g., L-DOPA oxidation for tyrosinase) .

- Antioxidant activity : Compare DPPH/ABTS radical scavenging IC₅₀ values between methyl ester and free acid forms .

- Cellular uptake : Use fluorescently tagged derivatives and confocal microscopy to track intracellular localization .

Q. What challenges arise in optimizing synthesis for scale-up without compromising purity?

- Oxidation control : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., ascorbic acid) during esterification .

- Catalyst selection : Heterogeneous catalysts (e.g., Amberlyst-15) improve recyclability and reduce acid waste .

- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for larger batches .

Q. Methodological Considerations

Q. How do substituents on the phenyl ring (e.g., nitro vs. methoxy groups) impact electronic properties?

Electron-withdrawing groups (e.g., -NO₂) reduce electron density on the aromatic ring, decreasing antioxidant activity but enhancing electrophilicity for nucleophilic substitutions. Computational studies (e.g., DFT-based Fukui indices) quantify reactivity trends .

Q. What analytical techniques differentiate between E/Z isomers in unsaturated analogs?

Properties

IUPAC Name |

methyl 3-(3,4-dihydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6,11-12H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTULQOXXTCSEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342200 | |

| Record name | Benzenepropanoic acid, 3,4-dihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3598-22-9 | |

| Record name | Benzenepropanoic acid, 3,4-dihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.